Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluorophenyl group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-3-oxopropanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: 3-(3,5-difluorophenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(3,5-difluorophenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The difluorophenyl group can influence the compound’s binding affinity to various receptors or enzymes, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: Similar structure but with chlorine atoms instead of fluorine.
Ethyl 3-(3,5-dibromophenyl)-3-oxopropanoate: Bromine atoms replace the fluorine atoms.
Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate: Methyl groups instead of halogens.
Uniqueness
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is unique due to the presence of fluorine atoms, which can significantly alter the compound’s reactivity and biological activity compared to its chloro, bromo, and methyl analogs. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound in various applications.
Biological Activity
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorophenyl group that can enhance its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications. The presence of fluorine atoms is known to alter the reactivity and biological properties compared to similar compounds without fluorine substitutions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The ester group in the compound can undergo hydrolysis, releasing the corresponding acid, which may modulate enzyme activities or interact with cellular pathways. The difluorophenyl moiety enhances binding affinity to specific receptors or enzymes, thereby influencing biological responses.
Biological Activity
Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can significantly affect enzyme activities and cell signaling pathways:
- Antimicrobial Activity: this compound has been investigated for its potential to inhibit bacterial growth. Its structural characteristics allow it to interact effectively with microbial enzymes.
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving topoisomerase inhibition. Topoisomerases are crucial for DNA replication and repair, making them valuable targets for cancer therapeutics.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Topoisomerase Inhibition:
A study demonstrated that this compound could inhibit human topoisomerase I activity with IC50 values comparable to established inhibitors like camptothecin. This suggests its potential as a chemotherapeutic agent . -
Antimicrobial Activity:
Research indicated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The difluorophenyl group was found to enhance the binding affinity to bacterial enzymes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural variations and biological activities of similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | Contains dichlorophenyl instead of difluorophenyl | Moderate antimicrobial activity |
Ethyl 3-(2-fluoro-4-methylphenyl)-3-oxopropanoate | Fluoro and methyl substitutions | Reduced anticancer efficacy compared to difluoro analog |
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | Contains a mono-fluorinated phenyl group | Effective against specific cancer cell lines |
Properties
IUPAC Name |
ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQAWRHMPXRCRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543553 |
Source
|
Record name | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359424-42-3 |
Source
|
Record name | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50543553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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